Cas no 2138812-37-8 (1-(2-Bromoethenyl)-1-fluorocyclopropane)

1-(2-Bromoethenyl)-1-fluorocyclopropane is a fluorinated cyclopropane derivative featuring a bromoethenyl substituent, offering unique reactivity for synthetic applications. The presence of both fluorine and bromine atoms enhances its utility as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and cyclopropane ring modifications. The electron-withdrawing fluorine atom stabilizes the cyclopropane ring while influencing the reactivity of the adjacent bromoethenyl group, enabling selective functionalization. This compound is valuable in pharmaceutical and agrochemical research, where fluorinated cyclopropanes are increasingly sought after for their metabolic stability and bioactivity. Its well-defined structure ensures consistent performance in precision synthetic workflows.
1-(2-Bromoethenyl)-1-fluorocyclopropane structure
2138812-37-8 structure
Product name:1-(2-Bromoethenyl)-1-fluorocyclopropane
CAS No:2138812-37-8
MF:C5H6BrF
Molecular Weight:165.003544330597
CID:5998555
PubChem ID:165956550

1-(2-Bromoethenyl)-1-fluorocyclopropane 化学的及び物理的性質

名前と識別子

    • 2138812-37-8
    • 1-(2-bromoethenyl)-1-fluorocyclopropane
    • EN300-802794
    • 1-(2-Bromoethenyl)-1-fluorocyclopropane
    • インチ: 1S/C5H6BrF/c6-4-3-5(7)1-2-5/h3-4H,1-2H2/b4-3+
    • InChIKey: FZNCLWYLLDVABN-ONEGZZNKSA-N
    • SMILES: Br/C=C/C1(CC1)F

計算された属性

  • 精确分子量: 163.96369g/mol
  • 同位素质量: 163.96369g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 7
  • 回転可能化学結合数: 1
  • 複雑さ: 94.3
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 0Ų

1-(2-Bromoethenyl)-1-fluorocyclopropane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-802794-2.5g
1-(2-bromoethenyl)-1-fluorocyclopropane
2138812-37-8 95.0%
2.5g
$5423.0 2025-02-21
Enamine
EN300-802794-5.0g
1-(2-bromoethenyl)-1-fluorocyclopropane
2138812-37-8 95.0%
5.0g
$8025.0 2025-02-21
Enamine
EN300-802794-0.25g
1-(2-bromoethenyl)-1-fluorocyclopropane
2138812-37-8 95.0%
0.25g
$2545.0 2025-02-21
Enamine
EN300-802794-10.0g
1-(2-bromoethenyl)-1-fluorocyclopropane
2138812-37-8 95.0%
10.0g
$11900.0 2025-02-21
Enamine
EN300-802794-0.05g
1-(2-bromoethenyl)-1-fluorocyclopropane
2138812-37-8 95.0%
0.05g
$2323.0 2025-02-21
Enamine
EN300-802794-0.1g
1-(2-bromoethenyl)-1-fluorocyclopropane
2138812-37-8 95.0%
0.1g
$2434.0 2025-02-21
Enamine
EN300-802794-0.5g
1-(2-bromoethenyl)-1-fluorocyclopropane
2138812-37-8 95.0%
0.5g
$2655.0 2025-02-21
Enamine
EN300-802794-1.0g
1-(2-bromoethenyl)-1-fluorocyclopropane
2138812-37-8 95.0%
1.0g
$2767.0 2025-02-21

1-(2-Bromoethenyl)-1-fluorocyclopropane 関連文献

1-(2-Bromoethenyl)-1-fluorocyclopropaneに関する追加情報

Introduction to 1-(2-Bromoethenyl)-1-fluorocyclopropane (CAS No. 2138812-37-8)

1-(2-Bromoethenyl)-1-fluorocyclopropane, identified by the Chemical Abstracts Service Number (CAS No.) 2138812-37-8, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and synthetic organic chemistry. This compound belongs to the class of cyclopropanes, which are known for their unique structural properties and biological activities. The presence of both a bromoalkene and a fluorocyclopropane moiety makes this molecule particularly intriguing for researchers exploring novel pharmacophores and reaction mechanisms.

The structural framework of 1-(2-Bromoethenyl)-1-fluorocyclopropane combines the reactivity of an alkenyl group with a bromine substituent, which is commonly utilized in cross-coupling reactions, with the strained ring system of a fluorocyclopropane. This combination offers a versatile platform for further functionalization and derivatization, making it a valuable intermediate in the synthesis of more complex molecules. The fluorine atom, in particular, introduces electronic and steric effects that can modulate the biological activity of the resulting compounds.

In recent years, there has been growing interest in the development of fluorinated compounds due to their enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. The cyclopropane ring, while relatively rare in natural products, has been extensively studied for its ability to introduce conformational constraints that can improve drug-like properties. The bromoethenyl moiety further extends the utility of this compound by enabling palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are pivotal in constructing biaryl systems and other complex scaffolds.

One of the most compelling aspects of 1-(2-Bromoethenyl)-1-fluorocyclopropane is its potential application in the synthesis of bioactive molecules. Researchers have leveraged this compound to develop novel inhibitors targeting various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The strained cyclopropane ring can be hydrolyzed under specific conditions to release linear alkenes, providing a strategic point for diversification during drug development. Additionally, the fluorine atom can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity.

The reactivity of the bromoalkene group allows for further functionalization through nucleophilic substitution or elimination reactions. For instance, treatment with organolithium or Grignard reagents can lead to the formation of new carbon-carbon bonds, enabling the construction of more intricate molecular architectures. This flexibility makes 1-(2-Bromoethenyl)-1-fluorocyclopropane a valuable building block for medicinal chemists seeking to explore structure-activity relationships (SAR) and optimize lead compounds.

Recent advances in synthetic methodologies have further expanded the utility of this compound. Transition-metal-catalyzed reactions, such as copper-mediated coupling reactions and rhodium-catalyzed hydrofunctionalizations, have been employed to introduce additional substituents at strategic positions within the molecule. These techniques have enabled the preparation of complex derivatives with tailored properties for biological evaluation.

The biological activity of 1-(2-Bromoethenyl)-1-fluorocyclopropane and its derivatives has been explored in several preclinical studies. In particular, compounds derived from this scaffold have shown promise as kinase inhibitors due to their ability to mimic natural substrates and disrupt enzyme activity. The combination of cyclopropane and fluorine moieties has been found to enhance binding affinity to protein targets while minimizing off-target effects.

In conclusion, 1-(2-Bromoethenyl)-1-fluorocyclopropane (CAS No. 2138812-37-8) represents a versatile intermediate with significant potential in drug discovery and synthetic chemistry. Its unique structural features enable diverse functionalization strategies, making it a valuable tool for medicinal chemists seeking to develop novel therapeutics. As research continues to uncover new applications for this compound,its importance in academic and industrial settings is likely to grow further.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd